molecular formula C9H7F2N3 B15272814 4,5-difluoro-2-(1H-imidazol-2-yl)aniline

4,5-difluoro-2-(1H-imidazol-2-yl)aniline

Cat. No.: B15272814
M. Wt: 195.17 g/mol
InChI Key: AEPJNMRKDKJHQN-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(1H-imidazol-2-yl)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions of the benzene ring and an imidazole moiety at the 2 position. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-difluoro-2-(1H-imidazol-2-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and methanol.

Major Products Formed

Scientific Research Applications

4,5-Difluoro-2-(1H-imidazol-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-difluoro-2-(1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-2-(1H-imidazol-2-yl)phenol
  • 4,5-Difluoro-2-(1H-imidazol-2-yl)benzene
  • 4,5-Difluoro-2-(1H-imidazol-2-yl)aniline derivatives

Uniqueness

This compound is unique due to the presence of both fluorine atoms and the imidazole moiety, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the imidazole ring contributes to its ability to interact with biological targets .

Properties

Molecular Formula

C9H7F2N3

Molecular Weight

195.17 g/mol

IUPAC Name

4,5-difluoro-2-(1H-imidazol-2-yl)aniline

InChI

InChI=1S/C9H7F2N3/c10-6-3-5(8(12)4-7(6)11)9-13-1-2-14-9/h1-4H,12H2,(H,13,14)

InChI Key

AEPJNMRKDKJHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=CC(=C(C=C2N)F)F

Origin of Product

United States

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